3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and an oxolan (tetrahydrofuran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method involves the reaction of acetone, bromine, and malononitrile as raw materials. The reaction is carried out in the presence of solvents such as ethanol, dimethylformamide, and water. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide serves as a phase transfer catalyst. This process involves three main steps to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan ring or the carboxylic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including kinase inhibitors and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely based on the specific drug or application being developed.
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclobutanecarboxylic acid: A structurally similar compound with a cyclobutane ring and a carboxylic acid group.
3,3-Difluorocyclobutanecarboxylic acid: Contains fluorine atoms, which can alter its chemical properties and reactivity.
5,8-Dioxaspiro[3.4]octane-2-methanol: Features a spirocyclic structure with an oxolan ring.
Uniqueness
3-Oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both an oxolan ring and a cyclobutane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in pharmaceuticals and material science.
Properties
Molecular Formula |
C9H12O4 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-oxo-1-(oxolan-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c10-6-4-9(5-6,8(11)12)7-2-1-3-13-7/h7H,1-5H2,(H,11,12) |
InChI Key |
PFRGRUSVZUAMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
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